![molecular formula C35H28BrN3O B406717 4-[6-Bromo-3-(6-methyl-4-phenylquinolin-2-yl)-4-phenylquinolin-2-yl]morpholine CAS No. 332020-04-9](/img/structure/B406717.png)
4-[6-Bromo-3-(6-methyl-4-phenylquinolin-2-yl)-4-phenylquinolin-2-yl]morpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound you’re asking about is a complex organic molecule that contains several interesting substructures, including two quinoline rings and a morpholine ring . Quinolines are nitrogen-containing bicyclic compounds that are widely found throughout nature in various forms . They are utilized in many areas, including medicine, food, catalysts, dyes, materials, refineries, electronics, etc . Morpholine is a common organic solvent and also used in organic synthesis .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple aromatic rings and a heterocyclic morpholine ring . The exact structure would depend on the positions of the various substituents on the rings.
Chemical Reactions Analysis
The chemical reactions involving this compound would likely be quite diverse, given the variety of functional groups present. Quinolines, for example, are known to participate in a wide range of reactions, including nucleophilic substitutions, electrophilic aromatic substitutions, and various types of coupling reactions .
Aplicaciones Científicas De Investigación
Morpholine Derivatives in Scientific Research
Morpholine and its derivatives are explored for their broad spectrum of pharmacological profiles. Studies highlight their significance in developing compounds with diverse pharmacological activities, including potential therapeutic roles due to their unique chemical structure (M. Asif & M. Imran, 2019). The inclusion of a morpholine moiety in pharmaceutical compounds can enhance their efficacy and specificity, making them valuable in drug development processes for treating various health conditions.
Direcciones Futuras
Mecanismo De Acción
Target of Action
The primary targets of 4-[6-Bromo-3-(6-methyl-4-phenylquinolin-2-yl)-4-phenylquinolin-2-yl]morpholine are EGFR and HER2 . These are proteins that play a crucial role in cell signaling pathways, particularly those involved in cell growth and proliferation.
Mode of Action
The compound interacts with its targets (EGFR and HER2) by inhibiting their activity . This inhibition disrupts the normal signaling pathways, leading to changes in cell behavior, particularly a reduction in cell growth and proliferation.
Biochemical Pathways
The affected pathways are those involving EGFR and HER2. These pathways are critical for cell growth and proliferation. When the activity of these proteins is inhibited, it leads to a disruption in these pathways, potentially leading to a decrease in the growth and proliferation of cells .
Result of Action
The molecular and cellular effects of the compound’s action would be a reduction in the activity of EGFR and HER2, leading to a disruption in the cell signaling pathways they are involved in . This could result in a decrease in cell growth and proliferation.
Propiedades
IUPAC Name |
4-[6-bromo-3-(6-methyl-4-phenylquinolin-2-yl)-4-phenylquinolin-2-yl]morpholine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H28BrN3O/c1-23-12-14-30-28(20-23)27(24-8-4-2-5-9-24)22-32(37-30)34-33(25-10-6-3-7-11-25)29-21-26(36)13-15-31(29)38-35(34)39-16-18-40-19-17-39/h2-15,20-22H,16-19H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEKYOCQVOYRWGZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(C=C2C3=CC=CC=C3)C4=C(C5=C(C=CC(=C5)Br)N=C4N6CCOCC6)C7=CC=CC=C7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H28BrN3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
586.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[6-Bromo-3-(6-methyl-4-phenylquinolin-2-yl)-4-phenylquinolin-2-yl]morpholine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

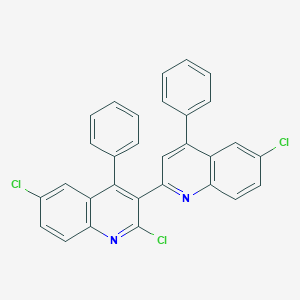
![6'-Bromo-2',6-dichloro-2,3'-bis[4-phenylquinoline]](/img/structure/B406636.png)

![6'-Bromo-6-chloro-2'-(4-morpholinyl)-2,3'-bis[4-phenylquinoline]](/img/structure/B406639.png)
![4-[6-Methyl-3-(6-methyl-4-phenylquinolin-2-yl)-4-phenylquinolin-2-yl]morpholine](/img/structure/B406641.png)
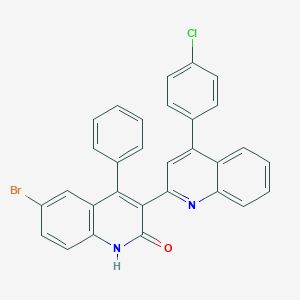
![6-Bromo-6'-methyl-2-(1-piperidinyl)-2',3-bi[4-phenylquinoline]](/img/structure/B406644.png)

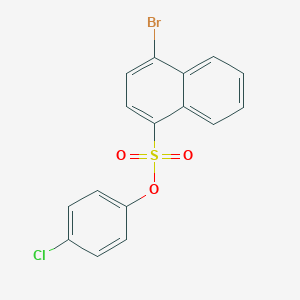
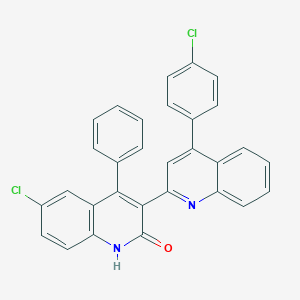
![6-chloro-3-[4-(4-methylphenyl)quinolin-2-yl]-4-phenyl-1H-quinolin-2-one](/img/structure/B406652.png)
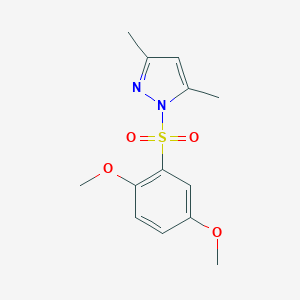
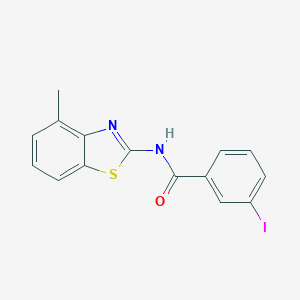
![4-fluoro-N-(4-{[(5-methyl-3-isoxazolyl)amino]sulfonyl}phenyl)benzamide](/img/structure/B406655.png)